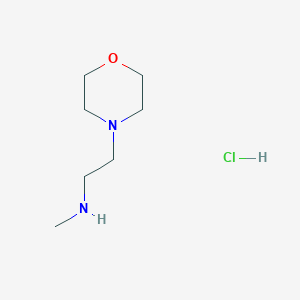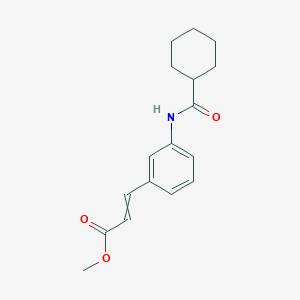![molecular formula C18H21FN2O4S2 B1405188 3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034155-65-0](/img/structure/B1405188.png)
3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Descripción general
Descripción
Synthesis Analysis
A temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed . This protocol can obviate the prefunctionalization of the starting materials. This direct C-S/C-N bond formation reaction was performed in the absence of any external catalysts, transition metals, bases, ligands, and oxidants with high step economy .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
The intermediate 2-(2-bromoethoxy)benzo[d]thiazole was synthesized and underwent a nucleophilic substitution reaction with 1,2-dibromoethane, then the 2-(2-bromoethoxy) benzo[d] thiazole formed was reacted with substituted phenols .Physical And Chemical Properties Analysis
The molecular weight of “3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” is 394.5 g/mol .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
Research has demonstrated the potential antibacterial properties of derivatives of benzothiazole imines. A study synthesized and evaluated the antimicrobial activity of some new thiazolidin-4-one derivatives, showing significant antibacterial activity against both gram-positive and gram-negative bacteria (Hussein & Azeez, 2013). Additionally, an imine-based molecule, similar in structure to 3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine, was found to be a potent antifungal agent in preliminary in vitro tests (Kumar et al., 2017).
Photodynamic Therapy and Cancer Treatment
New derivatives containing the benzothiazole moiety have been explored for their potential in photodynamic therapy, a treatment approach for cancer. A study on zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing a Schiff base, highlighted their applicability in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Anticancer Agents
Aminothiazole derivatives, similar to 3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine, have been synthesized and evaluated for their anticancer effects. For instance, aminothiazole-paeonol derivatives showed high anticancer potential, particularly against human gastric and colorectal adenocarcinoma cell lines (Tsai et al., 2016).
DNA Binding Studies and Antimicrobial Activity
Oxidovanadium(IV) complexes with an imine-based ligand related to the chemical were studied for their antimicrobial, antioxidant, and DNA-binding properties. These complexes showed significant in vitro growth inhibiting activity against various bacterial strains and an intercalative mode of DNA-binding properties (Savithri & Revanasiddappa, 2018).
Antiviral Activity
Derivatives containing the 6-fluorobenzothiazole moiety have been synthesized and shown to exhibit good antiviral activities against tobacco mosaic virus and potato virus Y, indicating their potential as antiviral agents (Xie et al., 2017).
Direcciones Futuras
The thiazole moiety has been an important heterocycle in the world of chemistry for many decades . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that “3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” and similar compounds may have potential applications in the development of new drugs in the future .
Propiedades
IUPAC Name |
3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2OS.C7H8O3S/c1-2-15-6-5-14-9-4-3-8(12)7-10(9)16-11(14)13;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,7,13H,2,5-6H2,1H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKGNBGSUUAQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




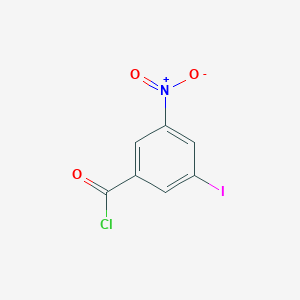
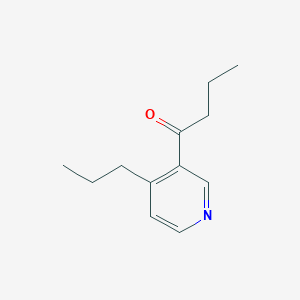
![4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid](/img/structure/B1405111.png)
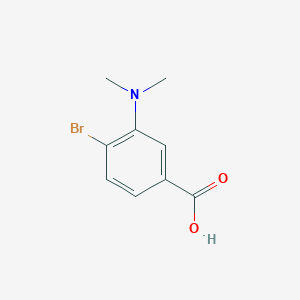
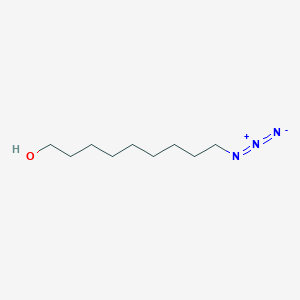
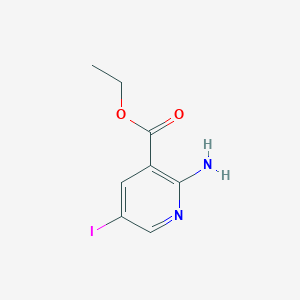
![1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B1405117.png)

![4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B1405119.png)
